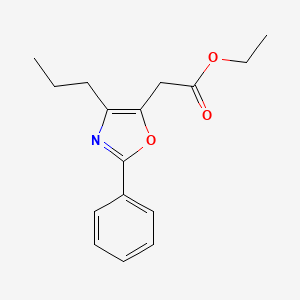![molecular formula C11H10N2O4S2 B1387483 2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1105191-87-4](/img/structure/B1387483.png)
2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid
Overview
Description
2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. MTCA is a thiazole carboxylic acid derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological changes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.
Advantages and Limitations for Lab Experiments
2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in water and organic solvents, which makes it easy to use in a variety of assays. However, this compound has several limitations for lab experiments. It is a relatively expensive compound, which may limit its use in certain studies. It is also a relatively new compound, which means that its biological effects and mechanisms of action are not fully understood.
Future Directions
There are several future directions for research on 2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid. One area of research is the development of novel synthetic methods for the production of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to investigate the potential applications of this compound in the fields of anti-inflammatory, anti-cancer, and anti-microbial research.
Scientific Research Applications
2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In the field of anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In the field of anti-cancer research, this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit anti-microbial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c1-19(16,17)8-4-2-7(3-5-8)12-11-13-9(6-18-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCAUJBUMMYMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1387401.png)



![Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B1387405.png)
![{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1387406.png)
![1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387407.png)
![2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1387411.png)

![3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1387413.png)

![2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1387415.png)
![1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387418.png)
![1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387422.png)
